Azumolene sodium anhydrous is a pharmacological agent designed to combat Malignant Hyperthermia (MH), a life-threatening genetic disorder triggered by certain anesthetics and muscle relaxants. It is an analogue of dantrolene sodium, the only approved treatment for MH, but with significantly higher water solubility, which may confer advantages in emergency situations4.
In a study involving swine susceptible to MH, intravenous administration of azumolene was observed to reverse the hypermetabolic crisis induced by halothane and succinylcholine. Treated pigs showed attenuation of symptoms such as respiratory acidosis, fever, cardiac arrhythmias, and muscle contracture, leading to recovery of normal muscle tone and cardiac rhythm. This indicates that azumolene could be a viable substitute for dantrolene in reversing MH crisis1.
Azumolene has been tested on both mammalian and human skeletal muscles, demonstrating its effectiveness in inhibiting muscle twitches and relaxing caffeine-induced contractures. It has been found to be equipotent to dantrolene sodium in blocking pharmacologically induced muscle contractures, suggesting its potential efficacy for the treatment and prevention of MH2.
The physico-chemical properties of sodium azumolene have been characterized, and analytical methods for its identification and quantification have been developed. These methods include visible and UV spectrophotometry and high-performance liquid chromatography, all of which have been validated for linearity, accuracy, precision, and reliability. The enhanced water solubility of azumolene compared to dantrolene is a significant advantage for its use in emergency situations4.
Azumolene sodium anhydrous is derived from azumolene, which is a synthetic compound. It belongs to the class of organic compounds known as sulfonamides, characterized by the presence of a sulfonamide group (-SO2NH2) attached to an aromatic ring. The sodium salt form enhances its solubility and bioavailability in aqueous environments, making it suitable for pharmaceutical applications.
The synthesis of azumolene sodium anhydrous typically involves several key steps:
Azumolene sodium anhydrous has a complex molecular structure characterized by:
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are utilized to confirm the structure and integrity of azumolene sodium anhydrous .
Azumolene sodium anhydrous participates in various chemical reactions:
These reactions are crucial for understanding how azumolene sodium interacts with other compounds in biological systems .
The mechanism of action for azumolene sodium anhydrous primarily involves:
Research indicates that azumolene sodium can effectively disrupt metabolic processes in targeted cells, leading to apoptosis or cell death .
The physical and chemical properties of azumolene sodium anhydrous include:
These properties are essential for determining storage conditions and formulation strategies for pharmaceutical applications .
Azumolene sodium anhydrous has several notable applications:
The ongoing research into azumolene sodium's properties continues to reveal new potential applications in medicine and biochemistry .
Azumolene sodium anhydrous emerged as an experimental therapeutic agent following the clinical introduction of dantrolene sodium for malignant hyperthermia management. Malignant hyperthermia represents a life-threatening pharmacogenetic disorder triggered by volatile anesthetics and depolarizing neuromuscular blocking agents, characterized by uncontrolled skeletal muscle hypermetabolism and dysregulated intracellular calcium release [3]. While dantrolene sodium, acting as a ryanodine receptor antagonist, became the gold-standard treatment in the 1980s, its clinical utility was hampered by poor aqueous solubility (approximately 0.033 mg/mL), necessitating laborious reconstitution and large fluid volumes for administration during acute crises [3] [5].
Azumolene was strategically developed to overcome these physicochemical limitations while retaining the core pharmacological mechanism of ryanodine receptor inhibition. Preclinical investigations, particularly in porcine models of malignant hyperthermia susceptibility, demonstrated that azumolene effectively reversed hypermetabolic crises triggered by halothane and succinylcholine. Crucially, these studies established that azumolene exhibited efficacy comparable to dantrolene sodium in normalizing intracellular calcium homeostasis and preventing mortality, albeit requiring slightly higher molar doses due to marginally lower potency [1] [2]. Its pharmacological significance lies primarily in its potential as a rapidly deployable alternative to dantrolene sodium in emergency settings, leveraging superior solubility to reduce preparation time and administration complexity during malignant hyperthermia crises [4].
Azumolene sodium anhydrous (chemical name: 1-[[[5-(4-bromophenyl)-2-oxazolyl]methylene]amino]-2,4-imidazolidinedione monosodium salt; Molecular Formula: C₁₃H₈BrN₄O₃•Na; Formula Weight: 371.13 g/mol) is a structural analog systematically designed through molecular modification of the dantrolene sodium scaffold [1] [5]. Both compounds belong to the hydantoin derivative class and share the core 1-[(substituted furanyl or oxazolyl)methylene]amino]imidazolidine-2,4-dione structure responsible for ryanodine receptor antagonism.
The critical structural distinction lies in the para-substituent on the phenyl ring attached to the heterocycle (oxazole in azumolene versus furan in dantrolene). Dantrolene sodium features an electron-withdrawing nitro group (-NO₂) at this position, whereas azumolene incorporates a bromine atom (-Br) [3] [5]. This seemingly minor modification profoundly impacts electronic distribution and molecular polarity. Additionally, azumolene contains an oxazole ring compared to dantrolene's furan ring, further influencing electronic characteristics and hydrogen bonding potential. The sodium salt formation in both compounds enhances ionic character, but the bromine substitution in azumolene significantly reduces overall molecular polarity compared to the strongly electron-withdrawing nitro group in dantrolene. This alteration is primarily responsible for azumolene's dramatically enhanced aqueous solubility [1] [3].
Table 1: Structural Comparison of Azumolene Sodium Anhydrous and Dantrolene Sodium
Structural Feature | Azumolene Sodium Anhydrous | Dantrolene Sodium |
---|---|---|
Core Heterocycle | Oxazole | Furan |
Aryl Ring Substituent | Para-bromo (Br) | Para-nitro (NO₂) |
Molecular Formula | C₁₃H₈BrN₄O₃•Na | C₁₄H₁₀N₄O₅ (free acid) |
Molecular Weight | 371.13 g/mol | 314.25 g/mol (free acid) |
Ryanodine Receptor Target | RyR1 (Skeletal Muscle) | RyR1 (Skeletal Muscle) |
Azumolene sodium anhydrous is characterized as a crystalline solid, typically appearing as a fine powder. Its defining physicochemical property is its exceptional aqueous solubility, estimated to be approximately 30-fold greater than that of dantrolene sodium [3] [4]. While exact solubility values under standardized conditions (e.g., phosphate buffer pH 7.4, 25°C) are not exhaustively detailed in the available literature, this significant enhancement is consistently attributed to the strategic bromine-for-nitro substitution and oxazole ring, which collectively reduce crystal lattice energy and enhance overall molecular hydrophilicity compared to dantrolene [1] [4]. Thermal characterization via differential thermal analysis and thermogravimetric analysis confirms its stability profile, with decomposition occurring above 200°C, suitable for pharmaceutical handling and storage [4].
The solubility advantage manifests critically in practical therapeutic scenarios:
Table 2: Comparative Solubility and Solution Characteristics
Property | Azumolene Sodium Anhydrous | Dantrolene Sodium (Standard) | Ryanodex® (Dantrolene Suspension) |
---|---|---|---|
Approx. Aqueous Solubility | ~10 mg/mL (Estimated) | 0.033 mg/mL | 50 mg/mL (Nanoparticulate Suspension) |
Typical Reconstituted Concentration | Not Commercially Available | 0.33 mg/mL | 50 mg/mL |
Dose Concentration Efficiency | High | Very Low | High (Suspension) |
Primary Solubility Enhancer | Inherent Property | High Mannitol Load (3g per 20mg) | Nanoparticulate Formulation |
Analytically, azumolene sodium anhydrous exhibits distinct spectral properties enabling identification and quantification. Ultraviolet-Visible (UV-Vis) spectrophotometry reveals characteristic absorption maxima, useful for analytical method development. High-performance liquid chromatography methods have been developed and validated for azumolene, demonstrating linearity, accuracy, precision, and reliability for quantification in both raw material and potential dosage forms [4]. Fourier-transform infrared spectroscopy confirms the presence of key functional groups, including carbonyl stretches from the hydantoin ring (1700-1750 cm⁻¹) and vibrations associated with the oxazole and aryl bromide moieties [4].
The enhanced solubility profile of azumolene sodium anhydrous stems fundamentally from modifications in crystal packing and intermolecular forces. Replacing the highly polar nitro group (capable of strong dipole-dipole interactions and hydrogen bonding) with the larger, less polar bromine atom disrupts the dense, stable crystal lattice formed by dantrolene sodium molecules. This reduction in lattice energy directly translates to lower energy requirements for crystal dissolution. Furthermore, the oxazole ring may offer slightly different hydrogen bond acceptor properties compared to the furan ring, potentially favoring interactions with water molecules [1] [8]. While not a classical co-crystal, the principles of crystal engineering apply: modifying the molecular structure alters the supramolecular synthons (e.g., hydrogen bonding patterns like N-H···O, C-H···O, or halogen bonds involving Br) governing crystal packing, thereby optimizing the solid for dissolution in aqueous media [8]. This structural optimization addresses the primary biopharmaceutical limitation (poor solubility) of the parent drug dantrolene sodium without compromising its essential mechanism of action on the ryanodine receptor [1] [3] [7].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7